molecular formula C15H8Cl5N5 B11183189 6-chloro-N,N'-bis(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine

6-chloro-N,N'-bis(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11183189
M. Wt: 435.5 g/mol
InChI Key: JYPBICDEEDCAHV-UHFFFAOYSA-N
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Description

6-chloro-N,N’-bis(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This specific compound is characterized by the presence of chlorine atoms and dichlorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,5-dichloroaniline with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the amine groups from 2,5-dichloroaniline. The reaction conditions often include a solvent like acetone or tetrahydrofuran and are conducted at elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N’-bis(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the chlorine atoms or the triazine ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, and alcohols can be used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide are common.

Major Products Formed

    Substitution Reactions: Products include substituted triazines with various functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: Products include fragments of the triazine ring and substituted anilines.

Scientific Research Applications

6-chloro-N,N’-bis(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 6-chloro-N,N’-bis(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trichloro-1,3,5-triazine: A triazine compound with three chlorine atoms on the ring.

    N,N’-bis(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine: A similar compound without the chlorine atom at the 6-position.

    6-chloro-N,N’-bis(2-chlorophenyl)-1,3,5-triazine-2,4-diamine: A compound with fewer chlorine atoms on the phenyl groups.

Uniqueness

6-chloro-N,N’-bis(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine is unique due to the specific arrangement of chlorine atoms and dichlorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H8Cl5N5

Molecular Weight

435.5 g/mol

IUPAC Name

6-chloro-2-N,4-N-bis(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H8Cl5N5/c16-7-1-3-9(18)11(5-7)21-14-23-13(20)24-15(25-14)22-12-6-8(17)2-4-10(12)19/h1-6H,(H2,21,22,23,24,25)

InChI Key

JYPBICDEEDCAHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)Cl)NC3=C(C=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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